2,3,3',4,4',5,6-Heptabromodiphenyl ether

Vue d'ensemble

Description

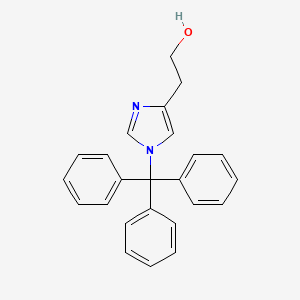

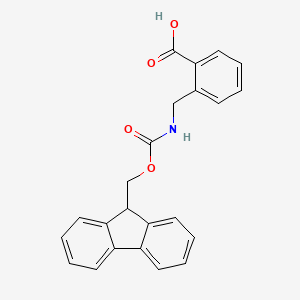

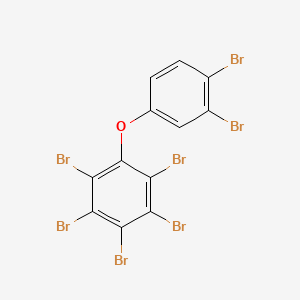

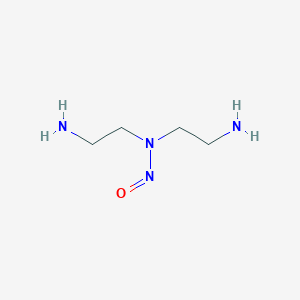

2,3,3’,4,4’,5,6-Heptabromodiphenyl ether is a brominated flame retardant . It has a molecular formula of C12H3Br7O . The average mass is 722.480 Da and the monoisotopic mass is 715.446716 Da .

Molecular Structure Analysis

The molecular structure of 2,3,3’,4,4’,5,6-Heptabromodiphenyl ether can be viewed using Java or Javascript . It consists of two phenyl rings connected by an ether linkage, with seven bromine atoms attached to the carbon atoms of the phenyl rings .Physical And Chemical Properties Analysis

2,3,3’,4,4’,5,6-Heptabromodiphenyl ether has a density of 2.6±0.1 g/cm3, a boiling point of 506.4±50.0 °C at 760 mmHg, and a flash point of 212.1±28.6 °C . It has a molar refractivity of 106.5±0.3 cm3 . The compound has 1 H bond acceptApplications De Recherche Scientifique

Environmental Presence and Human Exposure

2,3,3',4,4',5,6-Heptabromodiphenyl ether is commonly encountered as a polybrominated diphenyl ether (PBDE), used as a flame retardant in various materials. Studies have shown that these compounds are ubiquitous environmental contaminants due to their production and use in polymers and textiles. Research has focused on the potential exposures of PBDEs to various occupational groups, highlighting the presence of different PBDE congeners in human serum. For instance, a study found significant levels of various PBDE congeners, including heptabromodiphenyl ethers, in workers at an electronics dismantling plant compared to a control group (Sjödin et al., 1999).

Metabolism and Identification in Humans

The metabolism of PBDEs in humans has been a subject of research, with studies identifying hydroxylated metabolites of these compounds in human samples. For example, a study synthesized and identified several hydroxylated polybrominated diphenyl ethers (OH-PBDEs) in a pooled human blood sample, which likely originate from human metabolism of flame retardants like PBDEs. This research used techniques like gas chromatography-mass spectrometry (GC-MS) for identification (Rydén et al., 2012).

Environmental and Occupational Health Implications

Research on PBDEs extends to environmental and occupational health, with studies examining the levels of these compounds in different occupational groups. A study involving Norwegian individuals working in various occupations found significant levels of BFRs in plasma samples, indicating varying degrees of exposure to these compounds based on occupation. This research highlights the relevance of BFRs, including heptabromodiphenyl ethers, as environmental pollutants impacting human health (Thomsen et al., 2001).

Analytical Techniques and Method Development

The detection and analysis of PBDEs, including heptabromodiphenyl ethers, are crucial for environmental monitoring and health studies. Advancesin analytical methods have facilitated the identification and quantification of these compounds. For instance, a method involving pressurized solvent extraction and gas chromatography coupled to tandem mass spectrometry was developed for determining PBDEs in plastic materials. This method, validated for various PBDE congeners, is efficient for assessing the presence of these compounds in different matrices, including heptabromodiphenyl ethers (Bi̇ni̇ci̇ et al., 2013).

Comparative Metabolic Studies

Comparative studies on the metabolism of different PBDE congeners have provided insights into their biotransformation in organisms. For example, a study compared the oxidative metabolism of BDE-47 and BDE-99 in rat hepatic microsomes, identifying distinct hydroxylated metabolites for each congener. These findings are critical for understanding the bioaccumulation and toxicological implications of PBDEs in mammals (Erratico et al., 2011).

Synthesis and Characterization

The synthesis of PBDEs, including heptabromodiphenyl ethers, is crucial for creating standards for analytical and toxicological studies. A study described methods for synthesizing various octaBDEs, originating from commercial octaBDE mixtures and transformation products of DecaBDE. This research contributes to the availability of authentic standards for PBDE congeners, aiding in environmental and health impact assessments (Teclechiel et al., 2007).

Spectroscopic and Computational Analyses

Spectroscopic techniques combined with computational studies have been employed to investigate the structural and conformational properties of PBDEs. For instance, a study performed vibrational spectroscopic investigation and density functional theory (DFT) studies on 2,2',4,4'-tetrabromodiphenyl ether, offering insights into the molecular structure and dynamics of these compounds. Such research aids in understanding the physicochemical properties of PBDEs, including heptabromodiphenyl ethers (Qiu et al., 2010).

Mécanisme D'action

Target of Action

2,3,3’,4,4’,5,6-Heptabromodiphenyl Ether is a brominated flame retardant It has been found to affect ovarian functions in rats , suggesting that it may interact with components of the endocrine system.

Mode of Action

As a brominated flame retardant, it is likely to act by releasing bromine atoms which can quench flames by disrupting the chemical reactions that allow fire to sustain itself .

Biochemical Pathways

Its impact on ovarian functions suggests that it may interfere with hormone signaling pathways .

Pharmacokinetics

As a brominated flame retardant, it is likely to be lipophilic and may accumulate in fatty tissues .

Result of Action

The primary result of the action of 2,3,3’,4,4’,5,6-Heptabromodiphenyl Ether is disruption of ovarian function in rats . This suggests potential endocrine-disrupting effects, which could have wide-ranging impacts on health and development.

Action Environment

The action of 2,3,3’,4,4’,5,6-Heptabromodiphenyl Ether can be influenced by various environmental factors. As a flame retardant, its efficacy can be affected by the presence of heat and oxygen . Its stability and persistence in the environment can also be influenced by factors such as temperature, pH, and the presence of other chemicals .

Propriétés

IUPAC Name |

1,2,3,4,5-pentabromo-6-(3,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br7O/c13-5-2-1-4(3-6(5)14)20-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUEYHQIMJGHOQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Br7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80872267 | |

| Record name | 2,3,3',4,4',5,6-Heptabromodiphenyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

722.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,3',4,4',5,6-Heptabromodiphenyl ether | |

CAS RN |

189084-68-2 | |

| Record name | 2,3,3′,4,4′,5,6-Heptabromodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189084-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,3',4,4',5,6-Heptabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189084682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4,4',5,6-Heptabromodiphenyl Ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80872267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4',5,6-HEPTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HLW0A5E2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-methylfuro[3,2-c]pyridine](/img/structure/B1354778.png)

![Benzene, 1-[(chloromethyl)thio]-4-methoxy-](/img/structure/B1354781.png)